4-(3-BOC-Aminophenyl)-3-fluorophenol
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Overview
Description
4-(3-BOC-Aminophenyl)-3-fluorophenol is an organic compound with the molecular formula C18H18FNO4. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protected amine group and a fluorophenol moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BOC-Aminophenyl)-3-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluorophenol, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Protection: The amine group is protected with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Coupling: The protected amine is then coupled with a suitable aryl halide under Suzuki-Miyaura cross-coupling conditions, using a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-BOC-Aminophenyl)-3-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like Pd/C and hydrogen gas.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-(3-BOC-Aminophenyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-BOC-Aminophenyl)-3-fluorophenol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the phenol group can form hydrogen bonds, while the BOC-protected amine can undergo deprotection to reveal a reactive amine group that can participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
4-(3-BOC-Aminophenyl)-3-chlorophenol: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-(3-BOC-Aminophenyl)-3-fluorophenol is unique due to the presence of both a BOC-protected amine and a fluorophenol moiety
Properties
IUPAC Name |
tert-butyl N-[3-(2-fluoro-4-hydroxyphenyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-12-6-4-5-11(9-12)14-8-7-13(20)10-15(14)18/h4-10,20H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNSUWWFDRBZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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